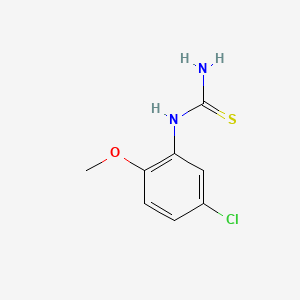

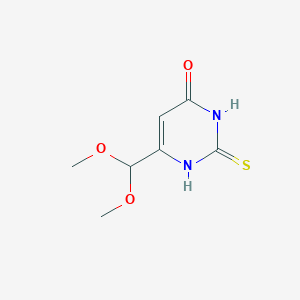

6-(Dimethoxymethyl)-2-mercaptopyrimidin-4-OL

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

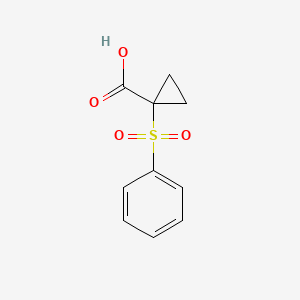

6-(Dimethoxymethyl)-2-mercaptopyrimidin-4-OL, also known as 6-DMM-PYR, is an organosulfur compound that has been studied for its potential use in a variety of scientific research applications. It is a small molecule that is composed of two nitrogen atoms, two sulfur atoms, and six carbon atoms. 6-DMM-PYR has been found to possess a wide range of biochemical and physiological effects, and has been studied for its potential use in a variety of lab experiments.

Applications De Recherche Scientifique

Fluorescent Sensors for Metal Ions

Research has shown the utility of pyrimidine derivatives as fluorescent sensors for selective recognition of metal ions. For instance, a study demonstrated the use of a related compound for the selective detection of aluminum ions, showcasing its application in bacterial cell imaging and logic gate operations (Yadav & Singh, 2018). This highlights the potential of such compounds in environmental monitoring and biotechnological applications.

Inhibition of DNA Repair Pathways

Another critical application area is in cancer therapy, where mercaptopyrimidine derivatives are investigated as inhibitors of nonhomologous end joining (NHEJ), a DNA repair pathway. By inhibiting DNA Ligase IV, these compounds show promise in targeting cancer cells and enhancing the efficacy of cancer treatments. For example, a study described the synthesis of potent derivatives that exhibit significant improvement in inhibiting end joining and cytotoxicity, potentially offering new avenues for cancer therapeutics (Ray et al., 2022).

Molecular Interactions and Complex Formation

Research into the reactions and complex formation of mercaptopyrimidine with metal compounds sheds light on their chemical behavior and potential applications in materials science. A particular study focused on the reactions with dimetallic compounds, revealing insights into molecular structure and the formation of bidentate ligands (Hong et al., 2002). These findings are crucial for designing new materials and catalysts.

Corrosion Inhibition

Mercaptopyrimidines also serve as effective corrosion inhibitors, a vital application in industrial processes and materials preservation. A study demonstrated their high activity in preventing carbon dioxide corrosion of iron, showcasing their utility in extending the lifespan of metal structures and components (Reznik et al., 2008).

Propriétés

IUPAC Name |

6-(dimethoxymethyl)-2-sulfanylidene-1H-pyrimidin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O3S/c1-11-6(12-2)4-3-5(10)9-7(13)8-4/h3,6H,1-2H3,(H2,8,9,10,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNDSDTFFQWATLN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(C1=CC(=O)NC(=S)N1)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10371192 |

Source

|

| Record name | 6-(Dimethoxymethyl)-2-sulfanylidene-2,3-dihydropyrimidin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10371192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(Dimethoxymethyl)-2-mercaptopyrimidin-4-OL | |

CAS RN |

90370-38-0 |

Source

|

| Record name | 90370-38-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=154917 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-(Dimethoxymethyl)-2-sulfanylidene-2,3-dihydropyrimidin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10371192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetic acid](/img/structure/B1349273.png)